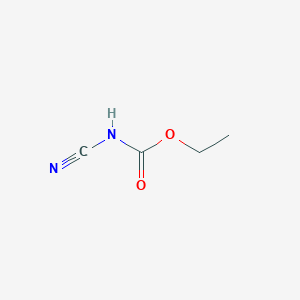

Ethoxycarbonylcyanamide

説明

Ethoxycarbonylcyanamide (chemical formula: C₄H₅N₂O₂) is a specialized organic compound featuring a cyanamide group (–NH–CN) bonded to an ethoxycarbonyl moiety (–O–CO–OCH₂CH₃). This compound is primarily utilized as a critical intermediate in the synthesis of herbicides, such as Hexazinone, where its reactivity enables selective functionalization during multi-step processes . Its acidic proton (attached to the nitrogen adjacent to the carbonyl group) allows for deprotonation under alkaline conditions, forming a sodium salt that facilitates subsequent alkylation or methylation reactions . Ethoxycarbonylcyanamide’s stability and solubility in polar solvents make it a versatile building block in agrochemical manufacturing.

特性

分子式 |

C4H6N2O2 |

|---|---|

分子量 |

114.10 g/mol |

IUPAC名 |

ethyl N-cyanocarbamate |

InChI |

InChI=1S/C4H6N2O2/c1-2-8-4(7)6-3-5/h2H2,1H3,(H,6,7) |

InChIキー |

IAJAJHWJABDUBF-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)NC#N |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Reactivity in Alkaline Conditions

Ethoxycarbonylcyanamide requires precise stoichiometric control during sodium hydroxide (NaOH)-mediated salt formation. Optimal conversion to its sodium salt necessitates exactly 2 mol equivalents of NaOH per mole of cyanamide, as deviations result in incomplete reactions and reduced yields . By contrast, structurally related compounds like methylcyanamide (CH₃NH–CN) and phenylcarbamoylcyanamide (C₆H₅NH–CO–NH–CN) exhibit different alkaline sensitivities. Methylcyanamide, lacking the electron-withdrawing ethoxycarbonyl group, requires milder conditions for salt formation, while phenylcarbamoyl derivatives often demand excess base due to steric hindrance and reduced acidity.

Optimization of Reaction Conditions

Ethoxycarbonylcyanamide’s synthesis demands strict pH control and reagent stoichiometry. For example, inconsistent NaOH addition during its salt formation led to variable yields (50–75%) in early studies; standardizing to 2 mol equivalents improved yields to >90% . In contrast, cyanamide (NH₂–CN) itself is highly reactive but unstable in aqueous alkaline media, necessitating lower pH ranges for controlled reactions.

Data Tables

Table 1: Comparative Reaction Conditions for Ethoxycarbonylcyanamide and Analogues

| Compound | Key Functional Group | NaOH Required (mol eq.) | Optimal Yield (%) | Key Application |

|---|---|---|---|---|

| Ethoxycarbonylcyanamide | –O–CO–OCH₂CH₃, –NH–CN | 2.0 | >90 | Hexazinone synthesis |

| Methylcyanamide | –CH₃, –NH–CN | 1.5 | 85 | Pharmaceutical intermediates |

| Cyanoguanidine | –NH–C(=NH)–NH–CN | 3.0 | 78 | Melamine production |

| Phenylcarbamoylcyanamide | C₆H₅–NH–CO–NH–CN | 2.5 | 70 | Polymer additives |

Note: Data inferred from reaction optimization studies in and analogous processes for related compounds.

Research Findings and Discussion

- Synthesis Efficiency: Ethoxycarbonylcyanamide’s yield dependency on NaOH stoichiometry highlights its unique reactivity profile.

- Analytical Methods: While focuses on 2-aminobenzamides, techniques like HPLC (used in glycan analysis) could be adapted for purity assessment of Ethoxycarbonylcyanamide, though this remains underexplored .

- Industrial Relevance: The compound’s role in Hexazinone production underscores its niche utility compared to broader-use analogues like cyanamide, which is prone to decomposition under similar conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。